叔丁基 2-氟-4-硝基苯甲酸酯

描述

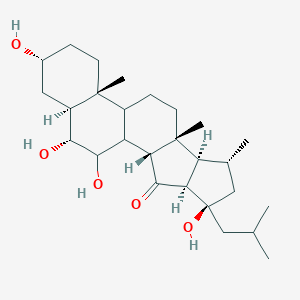

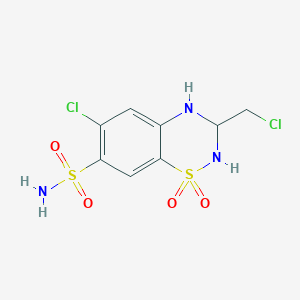

Tert-butyl 2-fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 . It is used in proteomics research applications .

Molecular Structure Analysis

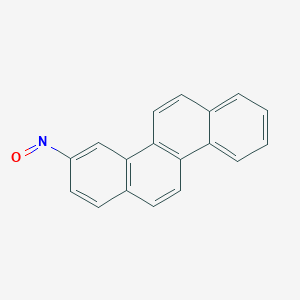

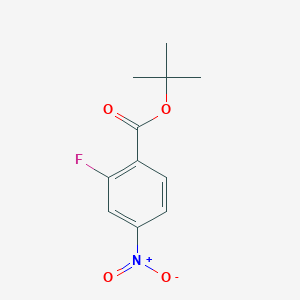

The molecular structure of Tert-butyl 2-fluoro-4-nitrobenzoate consists of an aromatic benzene ring substituted with a tert-butyl ester, a nitro group, and a fluorine atom . The InChI code for this compound is 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-fluoro-4-nitrobenzoate are not detailed in the literature, similar compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at the carbon atoms of the aromatic ring .科学研究应用

光敏保护基团

光敏保护基团的应用,包括叔丁基 2-氟-4-硝基苯甲酸酯,正在成为合成化学中一个有前景的领域。这些基团用于在合成过程中保护分子的反应位点,并且可以通过光照去除,提供一种选择性和非侵入性的方法来控制化学反应。Amit、Zehavi 和 Patchornik (1974) 的综述突出了此类基团的潜力,包括 2-硝基苄基和 3,5-二甲氧基苄基衍生物,表明它们对该领域未来的发展很重要 (Amit, Zehavi, & Patchornik, 1974)。

关键中间体的合成

叔丁基 2-氟-4-硝基苯甲酸酯作为重要化合物的合成前体,例如 2-氟-4-溴联苯,它是制造非甾体抗炎药(如氟比洛芬)的关键中间体。Qiu 等人 (2009) 讨论了合成此类中间体的挑战和发展,强调了寻找大规模生产的有效且经济高效的方法的重要性 (Qiu et al., 2009)。

对羟基苯甲酸酯的环境归宿

虽然与叔丁基 2-氟-4-硝基苯甲酸酯没有直接关系,但对羟基苯甲酸酯(与苯甲酸酯衍生物具有结构相似性)的环境归宿和行为的研究为化学化合物的潜在环境影响提供了见解。Haman 等人 (2015) 综述了用作各种产品中防腐剂的对羟基苯甲酸酯如何在水生环境中持续存在,表明需要进一步研究相关化合物的环境行为 (Haman et al., 2015)。

安全和危害

While specific safety and hazard information for Tert-butyl 2-fluoro-4-nitrobenzoate is not available, similar compounds are known to pose certain risks. For instance, they may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

tert-butyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOZHNCXGVENLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437238 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-fluoro-4-nitrobenzoate | |

CAS RN |

157665-46-8 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

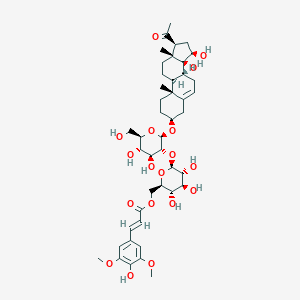

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)